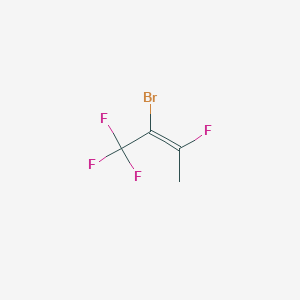

2-Bromo-1,1,1,3-tetrafluorobut-2-ene

説明

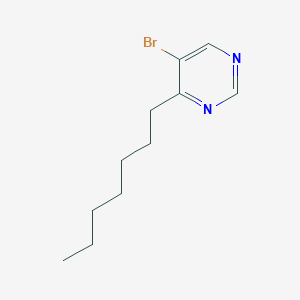

“2-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the molecular formula C4H3BrF4 . It is a specialty product used for proteomics research applications .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” were not found, a related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” consists of a carbon backbone with a bromine atom and four fluorine atoms attached. The InChI code for this compound is 1S/C4H3BrF4/c5-2-3 (6)1-4 (7,8)9/h1H,2H2/b3-1- .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” include a molecular weight of 206.96 . Other specific properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Organometallic Preparations and Applications

2-Bromo-1,1,1,3-tetrafluorobut-2-ene has been utilized in the preparation of novel fluorine-containing organometallics. A study by Kajimoto, Yamada, and Konno (2021) demonstrated the creation of a (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide through zinc insertion. This organozinc reagent proved thermally stable and participated effectively in cross-coupling reactions, resulting in CF2CF2-containing organic molecules (Kajimoto et al., 2021).

Synthetic Applications in Organic Chemistry

The compound has also been integral in the synthesis of various CF2CF2-containing organic molecules. Tamamoto, Yamada, and Konno (2018) detailed the use of a polyfluorinated zinc reagent derived from 2-Bromo-1,1,1,3-tetrafluorobut-2-ene, showcasing its practicality in producing a broad range of functional molecules (Tamamoto et al., 2018).

Konno and colleagues (2011) explored methods for introducing tetrafluoroethylene units into organic molecules. Their research revealed efficient coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds, leading to high-yield adducts (Konno et al., 2011).

Tetrafluoroethylenation in Aromatic Compounds

In a study on the tetrafluoroethylenation of aromatic compounds, Watanabe and Konno (2015) utilized 4-bromo-3,3,4,4-tetrafluorobut-1-ene in the presence of aryl halides and copper metal. This process led to the synthesis of various (1,1,2,2-tetrafluoro-3-buten-1-yl) group-substituted aromatics (Watanabe & Konno, 2015).

将来の方向性

作用機序

- These reactions result in biocide-induced bacteriostasis, followed by bacterial growth at an inhibited rate .

- By inhibiting bacterial growth, bronopol effectively controls microbial contamination in various industrial settings .

- Downstream effects may include disruption of protein synthesis, DNA replication, and cell membrane integrity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Bronopol is stable under normal conditions and resists hydrolysis in aqueous media. It is widely available commercially for various industrial purposes, including water cooling towers, metalworking fluids, and oilfield applications. Details on bronopol’s metabolism and excretion remain limited. Its stability contributes to consistent bioavailability in industrial systems .

Result of Action

Action Environment

特性

IUPAC Name |

(Z)-2-bromo-1,1,1,3-tetrafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOFAKWMUSOSRL-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(F)(F)F)/Br)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,1,1,3-tetrafluorobut-2-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)

![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)